(R)-N-Boc-2-fluoro-histidine

Description

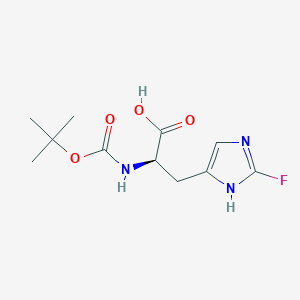

(R)-N-Boc-2-fluoro-histidine is a fluorinated, Boc-protected derivative of the amino acid L-histidine. Its structure features a tert-butoxycarbonyl (Boc) group on the α-amino group and a fluorine atom at the 2-position of the imidazole ring (Figure 1). The Boc group enhances stability during peptide synthesis by protecting the amine from unwanted reactions, while fluorine substitution alters electronic and steric properties, modulating the compound’s pKa, solubility, and reactivity .

Properties

IUPAC Name |

(2R)-3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZOWQWJSNGOPA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=C(N1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-fluoro-histidine typically involves the following steps:

Protection of Histidine: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Fluorination: The protected histidine is then subjected to fluorination at the second position. This can be done using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2-fluoro-histidine may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process efficiently.

Types of Reactions:

Substitution Reactions: The fluoro group in ®-N-Boc-2-fluoro-histidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted histidine derivatives can be obtained.

Deprotected Product: Removal of the Boc group yields 2-fluoro-histidine.

Scientific Research Applications

®-N-Boc-2-fluoro-histidine finds applications in several fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-N-Boc-2-fluoro-histidine exerts its effects is primarily through its interaction with enzymes and proteins. The fluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound towards its molecular targets. The Boc group, while present, protects the amine functionality, allowing selective reactions at other sites.

Comparison with Similar Compounds

2-Fluoro-L-histidine

- Structural Difference: Lacks the Boc group on the α-amino group.

- Key Properties :

- The fluorine atom at the imidazole 2-position reduces the side-chain pKa from ~6.0 (in histidine) to ~1.0 due to electron-withdrawing inductive effects. This significantly impacts metal-binding affinity and protonation states in enzymatic environments .

- Used in studies of enzyme mechanisms (e.g., histidine-tagged proteins) where reduced basicity mimics deprotonated histidine .

- Comparison :

N-Boc-L-histidine

- Structural Difference : Lacks fluorine at the imidazole 2-position.

- Key Properties :

- This modification may also enhance metabolic stability in drug candidates .

N-Boc-N'-trityl-L-histidine

- Structural Difference : Features a trityl (triphenylmethyl) group on the imidazole nitrogen, in addition to the Boc group.

- Key Properties :

- Comparison :

Other Boc-Protected Amino Acids (e.g., (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine)

- Structural Difference: Non-histidine derivatives with Boc protection and varying substituents (e.g., hydroxyl, methyl groups).

- Key Properties :

- Comparison: Fluorine substitution in (R)-N-Boc-2-fluoro-histidine introduces unique electronic effects absent in non-fluorinated Boc-amino acids. These effects can fine-tune peptide-receptor binding or catalytic activity in enzyme mimics .

Data Tables

Table 1: Physicochemical Properties of (R)-N-Boc-2-fluoro-histidine and Related Compounds

| Compound | Molecular Weight (g/mol) | Side-Chain pKa | Solubility (Organic/Aqueous) | Key Applications |

|---|---|---|---|---|

| (R)-N-Boc-2-fluoro-histidine | ~265 (estimated) | ~1.5 (imidazole) | Moderate in DCM, low in H2O | SPPS, enzyme mechanism studies |

| 2-Fluoro-L-histidine | 189.15 | ~1.0 | High in H2O, low in DCM | Biochemical assays |

| N-Boc-L-histidine | 260.28 | ~6.0 | Low in H2O, high in DCM | SPPS |

| N-Boc-N'-trityl-L-histidine | 477.59 | ~6.0 | Very low in H2O, high in DCM | Multi-step peptide synthesis |

Research Implications

- Peptide Synthesis : The Boc group in (R)-N-Boc-2-fluoro-histidine enables efficient incorporation into peptides, while fluorine fine-tunes bioactivity .

- Enzyme Studies : The lowered imidazole pKa mimics deprotonated histidine residues, aiding studies of pH-dependent enzymatic mechanisms .

- Drug Design : Enhanced metabolic stability and tailored electronic properties make this compound valuable for developing protease inhibitors or GPCR modulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.